molecular formula C18H21NO4S B2416946 Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 446046-86-2

Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2416946
CAS No.: 446046-86-2
M. Wt: 347.43
InChI Key: WTVWFXYFNKHZFB-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure that includes aromatic rings, sulfonyl groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common route includes the sulfonylation of aniline derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
  • 2-[(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride

Uniqueness

Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings, sulfonyl groups, and ester functionalities makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-8-10-16(11-9-13)24(21,22)19(12-18(20)23-4)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVWFXYFNKHZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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